trans-4'-tert-Butyl-4-aminostilbene
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Overview
Description
trans-4’-tert-Butyl-4-aminostilbene: is an organic compound with the molecular formula C18H21N It is a derivative of stilbene, characterized by the presence of a tert-butyl group and an amino group on the stilbene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4’-tert-Butyl-4-aminostilbene typically involves the reaction of 4-tert-butylbenzaldehyde with aniline in the presence of a base, followed by a reduction step. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) for the reduction process.
Industrial Production Methods: Industrial production of trans-4’-tert-Butyl-4-aminostilbene may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-4’-tert-Butyl-4-aminostilbene can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form various hydrogenated products.
Substitution: It can participate in substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically employed.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used under controlled conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Hydrogenated stilbene derivatives.
Substitution: Halogenated stilbene derivatives.
Scientific Research Applications
Chemistry: trans-4’-tert-Butyl-4-aminostilbene is used as a building block in organic synthesis, particularly in the preparation of more complex molecules through reactions like Suzuki–Miyaura coupling .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore the potential medicinal applications of trans-4’-tert-Butyl-4-aminostilbene, including its use as a precursor for drug development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of trans-4’-tert-Butyl-4-aminostilbene involves its interaction with various molecular targets. It can undergo metabolic activation to form reactive intermediates that bind to cellular macromolecules, leading to various biological effects . The pathways involved include N-oxidation and subsequent binding to hemoglobin, which can affect the availability and reactivity of the compound in biological systems.
Comparison with Similar Compounds
- trans-4-Aminostilbene
- 4-tert-Butylbenzaldehyde
- Aniline
Comparison: trans-4’-tert-Butyl-4-aminostilbene is unique due to the presence of both a tert-butyl group and an amino group on the stilbene backbone. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds. For example, the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability, while the amino group allows for various functionalization reactions.
Properties
CAS No. |
74518-99-3 |
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Molecular Formula |
C18H21N |
Molecular Weight |
251.4 g/mol |
IUPAC Name |
4-[(E)-2-(4-tert-butylphenyl)ethenyl]aniline |
InChI |
InChI=1S/C18H21N/c1-18(2,3)16-10-6-14(7-11-16)4-5-15-8-12-17(19)13-9-15/h4-13H,19H2,1-3H3/b5-4+ |
InChI Key |
VBNWLFYEKRDPCK-SNAWJCMRSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N |
Origin of Product |
United States |
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